Chloralodol

Description

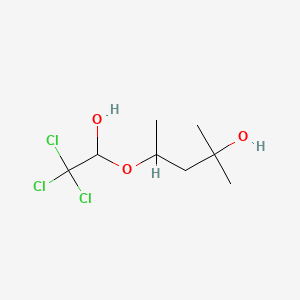

Structure

3D Structure

Properties

CAS No. |

3563-58-4 |

|---|---|

Molecular Formula |

C8H15Cl3O3 |

Molecular Weight |

265.6 g/mol |

IUPAC Name |

2-methyl-4-(2,2,2-trichloro-1-hydroxyethoxy)pentan-2-ol |

InChI |

InChI=1S/C8H15Cl3O3/c1-5(4-7(2,3)13)14-6(12)8(9,10)11/h5-6,12-13H,4H2,1-3H3 |

InChI Key |

QVFWZNCVPCJQOP-UHFFFAOYSA-N |

SMILES |

CC(CC(C)(C)O)OC(C(Cl)(Cl)Cl)O |

Canonical SMILES |

CC(CC(C)(C)O)OC(C(Cl)(Cl)Cl)O |

Appearance |

Solid powder |

boiling_point |

304.7°Cat760mmHg |

melting_point |

103 °C 103.0 °C |

Other CAS No. |

3563-58-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Chloralodol; Chloralodolum; Chlorhexadol; Lora; Mecoral |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Chloralodol on GABA-A Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chloralodol, a sedative and hypnotic agent, exerts its primary pharmacological effects on the central nervous system through its active metabolite, 2,2,2-trichloroethanol (TCEt). This guide delineates the mechanism by which TCEt modulates the function of γ-aminobutyric acid type A (GABA-A) receptors, the principal inhibitory neurotransmitter receptors in the brain. TCEt acts as a positive allosteric modulator of GABA-A receptors, enhancing GABA-mediated chloride currents and, at higher concentrations, directly activating the receptor. This potentiation of inhibitory neurotransmission underlies the sedative and hypnotic properties of this compound. This document provides a comprehensive overview of the available quantitative data, detailed experimental methodologies for studying these interactions, and visual representations of the key pathways and mechanisms.

Introduction: From this compound to 2,2,2-Trichloroethanol

This compound is a pro-drug that undergoes rapid metabolic conversion to its active form, 2,2,2-trichloroethanol (TCEt), primarily by alcohol dehydrogenase in the liver.[1] The sedative and hypnotic effects of this compound are attributable to the action of TCEt on GABA-A receptors.[2][3] Understanding the mechanism of action of this compound, therefore, necessitates a thorough examination of the interaction of TCEt with these receptors.

Quantitative Analysis of Trichloroethanol's Interaction with GABA-A Receptors

Electrophysiological studies have provided quantitative data on the functional modulation of GABA-A receptors by TCEt. The primary mechanism is the potentiation of GABA-activated chloride currents.

| Parameter | Value | Receptor/Cell Type | Method | Reference |

| EC50 (Potentiation of 1 µM GABA) | 3.0 ± 1.4 mM | Mouse Hippocampal Neurons | Whole-Cell Patch Clamp | [2][3] |

| Emax (Potentiation of 1 µM GABA) | 576 ± 72% of control | Mouse Hippocampal Neurons | Whole-Cell Patch Clamp | [2][3] |

Table 1: Functional Potency of 2,2,2-Trichloroethanol on GABA-A Receptors

Mechanism of Action at the GABA-A Receptor

TCEt enhances the function of GABA-A receptors through positive allosteric modulation. This means that TCEt binds to a site on the receptor that is distinct from the GABA binding site and, in doing so, increases the receptor's response to GABA.[2][3]

Allosteric Modulation and Direct Activation

At clinically relevant concentrations, TCEt potentiates the chloride current induced by sub-saturating concentrations of GABA.[2][3] This potentiation manifests as both an increase in the amplitude and a prolongation of the GABA-activated currents.[4] At higher concentrations (≥ 2.5 mM), TCEt can directly activate the GABA-A receptor, opening the chloride channel in the absence of GABA.[2][3] This direct activation is, however, a less potent effect compared to its modulation of GABA-induced currents.

Binding Site and Subunit Selectivity

The binding site for TCEt on the GABA-A receptor is distinct from the binding sites for benzodiazepines, neurosteroids, and barbiturates.[3] Site-directed mutagenesis studies have provided evidence that the binding site for TCEt is located within the transmembrane domains of the GABA-A receptor subunits. Specifically, a mutation of a methionine residue to a tryptophan at position 286 (M286W) in the third transmembrane domain (TM3) of the β1 subunit abolishes the positive modulatory effect of TCEt on α2β1 receptors.[2] In contrast, mutations in the α2 subunit that are known to affect the action of other anesthetics do not alter the modulation by TCEt.[2] This suggests that the β subunit is a critical determinant for the action of TCEt.

| Receptor Subunit Combination | Effect of Trichloroethanol | Key Findings | Reference(s) |

| α2β1 | Potentiation of GABA-induced currents | Positive modulation is abolished by a M286W mutation in the β1 subunit. | [2] |

| α2 subunit mutations | No change in potentiation | Suggests the α2 subunit is not a primary determinant of TCEt's modulatory site. | [2] |

| Receptors in mouse hippocampal neurons | Potentiation of GABA-induced currents and direct activation at higher concentrations | The effect is not blocked by the benzodiazepine antagonist flumazenil, confirming a distinct binding site. | [2][3] |

Table 2: Subunit Selectivity of 2,2,2-Trichloroethanol

Experimental Protocols

The primary technique for characterizing the mechanism of action of compounds like TCEt on GABA-A receptors is whole-cell patch-clamp electrophysiology.

Whole-Cell Patch-Clamp Electrophysiology on HEK293 Cells Expressing Recombinant GABA-A Receptors

This method allows for the study of specific GABA-A receptor subunit combinations in a controlled environment.

Objective: To measure the potentiation of GABA-activated currents by TCEt on a specific GABA-A receptor subtype (e.g., α1β2γ2).

Materials:

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently transfected with the cDNAs for the desired GABA-A receptor subunits.

-

External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP. pH adjusted to 7.2 with CsOH. (Cesium is used to block potassium channels).

-

Agonist and Modulator Solutions: Stock solutions of GABA and TCEt are prepared and diluted to their final concentrations in the external solution.

Procedure:

-

Cell Culture: Culture transfected HEK293 cells on glass coverslips. Recordings are typically performed 24-48 hours after transfection.

-

Patch Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Obtaining a Whole-Cell Recording:

-

Place a coverslip in the recording chamber and perfuse with external solution.

-

Approach a cell with the patch pipette under positive pressure.

-

Form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

-

Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.

-

-

Voltage Clamp: Clamp the cell membrane at a holding potential of -60 mV.

-

Drug Application:

-

Establish a stable baseline by applying a sub-saturating concentration of GABA (e.g., EC10-EC20) for a short duration (e.g., 5 seconds) at regular intervals.

-

Co-apply the same concentration of GABA with varying concentrations of TCEt.

-

Include a washout period with only external solution between applications.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-evoked currents in the absence and presence of TCEt.

-

Calculate the percentage potentiation for each TCEt concentration.

-

Plot the concentration-response curve and fit with the Hill equation to determine the EC50 and Emax.

-

Conclusion

The sedative and hypnotic effects of this compound are mediated by its active metabolite, 2,2,2-trichloroethanol, which acts as a positive allosteric modulator of GABA-A receptors. TCEt enhances GABAergic neurotransmission by potentiating GABA-induced chloride currents through a binding site located within the transmembrane domains of the receptor, with the β subunit playing a critical role. While the precise binding affinity and a comprehensive profile of subtype selectivity require further investigation, the existing electrophysiological data provide a solid foundation for understanding the core mechanism of action of this compound. The experimental protocols outlined in this guide offer a framework for further research into the nuanced interactions of this compound and its metabolites with the diverse family of GABA-A receptors.

References

- 1. Scientists reveal cryo-EM structure of human α5β3 GABAA receptor [zju.edu.cn]

- 2. Trichloroethanol modulation of recombinant GABAA, glycine and GABA rho 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cryo-EM structure of the benzodiazepine-sensitive α1β1γ2S tri-heteromeric GABAA receptor in complex with GABA | eLife [elifesciences.org]

- 4. Trichloroethanol potentiates synaptic transmission mediated by gamma-aminobutyric acidA receptors in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Historical Development and Synthesis of Chloralodol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloralodol, also known as chlorhexadol, is a sedative and hypnotic agent chemically identified as 2-methyl-4-(2,2,2-trichloro-1-hydroxyethoxy)pentan-2-ol. As a prodrug of chloral hydrate, it was developed to offer a better-tolerated alternative with reduced gastric irritation. This technical guide provides a comprehensive overview of the historical development of this compound, detailing its synthesis, physicochemical properties, and the evolution of its therapeutic use. The document includes detailed experimental protocols, quantitative data organized for comparative analysis, and visualizations of key chemical processes to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Introduction

This compound emerged from the lineage of chloral-based hypnotics, with chloral hydrate being the first synthetic sedative-hypnotic drug, first synthesized in 1832.[1] While effective, chloral hydrate was known for its unpleasant taste and tendency to cause gastric irritation. This led to the exploration of derivatives that would retain the therapeutic effects while minimizing adverse effects. This compound was one such derivative, designed to slowly hydrolyze into chloral hydrate after administration, thereby reducing direct contact of high concentrations of chloral hydrate with the gastric mucosa.[2]

This guide will first trace the historical milestones in the development of chloral-based sedatives, leading to the synthesis of this compound. Subsequently, it will provide a detailed account of its synthesis, including experimental procedures. Finally, a comprehensive summary of its known physicochemical properties will be presented in a structured format.

Historical Development

The story of this compound is intrinsically linked to its parent compound, chloral hydrate.

-

1832: Justus von Liebig first synthesizes chloral hydrate.[1]

-

Late 19th Century: Chloral hydrate becomes widely used as a sedative and hypnotic.

-

Mid-20th Century: Research focuses on developing derivatives of chloral hydrate with improved tolerability.

-

1960: A significant development in the synthesis of chloral derivatives is marked by a US patent granted to E. V. Christensen for the preparation of compounds including this compound. This patent details the reaction of chloral with polyhydric alcohols.

This compound was classified as a Schedule III drug in the United States; however, it is no longer marketed and prescribed in the US.[3] Its therapeutic usefulness has been rated as low, with a moderate likelihood of abuse.[2]

Synthesis of this compound

The primary method for synthesizing this compound involves the reaction of chloral (trichloroacetaldehyde) with 2-methyl-2,4-pentanediol.

Reaction Scheme

The synthesis is a hemiacetal formation reaction. The aldehyde group of chloral reacts with one of the hydroxyl groups of 2-methyl-2,4-pentanediol.

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

The following protocol is based on the principles of hemiacetal formation between an aldehyde and an alcohol.

Materials:

-

Chloral (Trichloroacetaldehyde)

-

2-Methyl-2,4-pentanediol

-

Anhydrous solvent (e.g., diethyl ether or dichloromethane)

-

Stirring apparatus

-

Reaction vessel

-

Cooling bath

-

Apparatus for solvent removal (e.g., rotary evaporator)

-

Recrystallization solvent (e.g., a mixture of hexane and ethyl acetate)

Procedure:

-

In a clean, dry reaction vessel, dissolve 2-methyl-2,4-pentanediol in an appropriate volume of anhydrous solvent.

-

Cool the solution in a cooling bath.

-

Slowly add an equimolar amount of chloral to the cooled solution with continuous stirring.

-

Maintain the reaction at a low temperature for several hours to allow for the formation of the hemiacetal.

-

After the reaction is complete (monitored by techniques such as Thin Layer Chromatography), remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system to yield pure this compound crystals.

Quantitative Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Chemical Formula | C₈H₁₅Cl₃O₃ | [4] |

| Molar Mass | 265.56 g/mol | [3][5] |

| Melting Point | 103 °C | [5] |

| Boiling Point | 304.7 °C at 760 mmHg | [5] |

| Solubility | Hydrolyzes in aqueous solution. | |

| Readily soluble in alcohol and chloroform. | ||

| Moderately soluble in ether. | ||

| Slightly soluble in carbon tetrachloride. | ||

| Physical Description | Crystals |

Signaling Pathways and Experimental Workflows

As this compound is a prodrug of chloral hydrate, its primary mechanism of action is mediated through its active metabolite, trichloroethanol. The following diagram illustrates the metabolic pathway.

Caption: Metabolic pathway and mechanism of action of this compound.

The experimental workflow for the synthesis and purification of this compound can be summarized as follows:

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This compound represents a notable development in the history of sedative-hypnotic drugs, born from the necessity to improve the properties of its predecessor, chloral hydrate. Its synthesis via the reaction of chloral and 2-methyl-2,4-pentanediol is a straightforward application of hemiacetal chemistry. While its clinical use has waned with the advent of newer and safer medications, the study of its historical development, synthesis, and properties provides valuable insights for medicinal chemists and drug development professionals. This guide has consolidated the available technical information on this compound to serve as a comprehensive reference for the scientific community.

References

- 1. WO2018027021A1 - Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]

- 2. This compound - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Lora | C8H15Cl3O3 | CID 19094 - PubChem [pubchem.ncbi.nlm.nih.gov]

Pharmacokinetic profile of Chloralodol in animal models

An In-depth Technical Guide on the Pharmacokinetic Profile of Chloralodol and its Active Metabolite, Chloral Hydrate, in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as chlorhexadol, functions as a prodrug that is rapidly metabolized to its active form, chloral hydrate. Consequently, the vast majority of pharmacokinetic research available in animal models focuses on chloral hydrate and its subsequent metabolites. This guide provides a comprehensive overview of the pharmacokinetic profile of chloral hydrate in preclinical animal models, offering insights into its absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is crucial for the development and evaluation of compounds related to this chemical class.

Pharmacokinetic Profile of Chloral Hydrate

Chloral hydrate is quickly absorbed and metabolized, making its detection in plasma challenging. Its pharmacological effects are primarily due to its metabolite, trichloroethanol.

Metabolism

Following administration, chloral hydrate is rapidly metabolized into two major metabolites: trichloroethanol (TCOH) and trichloroacetic acid (TCA). TCOH is further conjugated to form trichloroethanol glucuronide (TCOG). Dichloroacetic acid (DCA) has also been identified as a metabolite. The metabolism of chloral hydrate is a critical factor in its pharmacokinetic profile and toxicological evaluation. In B6C3F1 mice, the formation and metabolism of these metabolites appear to be dose-dependent.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of chloral hydrate and its metabolites in mice and rats.

Table 1: Pharmacokinetic Parameters of Chloral Hydrate in Male B6C3F1 Mice Following Intravenous Administration

| Dose (mg/kg) | Half-life (t½) (h) | Systemic Clearance (L/h/kg) |

| 11.2 | 0.09 | 36 |

| 112 | 0.32 | 20 |

| 336 | 0.40 | 7.6 |

Data from IARC Publications.[1]

Table 2: Time to Maximum Plasma Concentration (Tmax) of Chloral Hydrate and its Metabolites in Mice and Rats

| Compound | Animal Model | Tmax |

| Chloral Hydrate | Mice and Rats | 0.25 hours |

| Trichloroacetic Acid (TCA) | Mice | 1 hour |

| Trichloroacetic Acid (TCA) | Rats | 1-6 hours |

| Trichloroethanol (TCOH) | Mice | 0.25 hours |

| Trichloroethanol (TCOH) | Rats | 0.25 hours |

| Trichloroethanol Glucuronide (TCOG) | Rats | 1 hour |

Data from National Toxicology Program (NTP) and PubMed.[2][3]

Table 3: Plasma Half-life (t½) of Chloral Hydrate Metabolites in Mice and Rats

| Compound | Animal Model | Half-life (t½) |

| Trichloroethanol (TCOH) and Trichloroethanol Glucuronide (TCOG) | Rats | Significantly greater than in mice |

Data from PubMed.[2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of pharmacokinetic studies. Below are representative protocols for key experiments.

Animal Models

Commonly used animal models for pharmacokinetic studies of chloral hydrate include male B6C3F1 mice and Fischer 344 rats.[2]

Dosing and Administration

Oral Gavage:

-

Animals are weighed to determine the correct dosing volume, with a maximum recommended volume of 10 ml/kg for mice.[4][5][6]

-

An appropriately sized gavage needle (e.g., 18-20 gauge for mice) with a rounded tip is selected.[4][5]

-

The length of the gavage tube is measured against the animal, from the tip of the nose to the last rib, to prevent perforation of the stomach.[4][6]

-

The animal is restrained, and the head is extended to create a straight line through the neck and esophagus.[4][5]

-

The gavage tube is gently inserted into the diastema of the mouth and advanced along the upper palate into the esophagus.[4] The substance is then administered slowly.[7]

-

The animal is monitored for any signs of distress post-administration.[4][5]

Blood Sample Collection

Tail Vein Sampling (Mice):

-

The mouse is placed in a restraint tube.[8]

-

The lateral tail vein is punctured with a sterile needle (e.g., 25 gauge) or lancet.[8] It is not appropriate to cut the tail with a scalpel.[10]

-

Blood is collected in a capillary tube.[8] The maximum volume of blood to be collected should be in accordance with institutional guidelines (e.g., typically no more than 10% of the circulating blood volume in a single collection every two weeks).[8]

-

Pressure is applied to the puncture site to ensure hemostasis.[8][11]

Analytical Methods

Gas Chromatography (GC): Gas chromatography with electron capture detection (GC-ECD) is a common method for the quantification of chloral hydrate and its metabolites in biological samples.[1][12]

-

Sample Preparation: Biological samples (e.g., plasma, urine) are prepared for analysis. This may involve extraction of chloral hydrate and trichloroethanol with a solvent like diethyl ether and methylation of trichloroacetic acid.[12]

-

Internal Standard: An internal standard, such as 2,2'-dichloroethanol, is added to the samples.[12]

-

Analysis: The prepared samples are injected into the gas chromatograph for separation and detection.

-

Quantification: The concentrations of the analytes are determined by comparing their peak areas to those of the internal standard and calibration standards. Detection limits can be as low as 5 ng/mL for chloral hydrate and trichloroethanol, and 10 ng/mL for trichloroacetic acid in plasma.[12]

Liquid Chromatography (LC): Liquid chromatographic methods have also been developed, often involving derivatization of chloral hydrate prior to analysis.[1][13]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a pharmacokinetic study in an animal model.

References

- 1. publications.iarc.who.int [publications.iarc.who.int]

- 2. Metabolism of chloral hydrate in mice and rats after single and multiple doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 5. iacuc.wsu.edu [iacuc.wsu.edu]

- 6. research.sdsu.edu [research.sdsu.edu]

- 7. animalcare.ubc.ca [animalcare.ubc.ca]

- 8. Tail Vein Blood Collection in Mice | Animals in Science [queensu.ca]

- 9. Rodent Blood Collection | Research Animal Resources and Compliance | University of Wisconsin-Madison [rarc.wisc.edu]

- 10. Blood sampling: Mouse | NC3Rs [nc3rs.org.uk]

- 11. ovpr.uchc.edu [ovpr.uchc.edu]

- 12. Determination of chloral hydrate and its metabolites (trichloroethanol and trichloracetic acid) in human plasma and urine using electron capture gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

In-Vitro Stability and Degradation of Chloralodol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in-vitro stability and degradation of Chloralodol. This compound, a prodrug of chloral hydrate, undergoes hydrolysis as its primary degradation pathway. This document outlines the anticipated degradation pathways, summarizes the stability of its active metabolite, chloral hydrate, under various conditions, and provides detailed experimental protocols for conducting forced degradation studies. The information presented herein is intended to guide researchers and drug development professionals in designing and executing stability-indicating studies for this compound and related compounds.

Introduction

This compound, chemically known as 2-methyl-4-(2,2,2-trichloro-1-hydroxyethoxy)-2-pentanol, is a sedative and hypnotic agent.[1][2] It functions as a prodrug, which undergoes slow hydrolysis in the body to release its active metabolite, chloral hydrate.[1] This slow conversion is believed to reduce gastric irritation compared to direct administration of chloral hydrate.[1] Understanding the in-vitro stability and degradation profile of this compound is crucial for the development of stable pharmaceutical formulations and for defining appropriate storage conditions.

The primary degradation pathway of this compound is its hydrolysis to chloral hydrate and 2-methyl-2,4-pentanediol. Subsequently, chloral hydrate itself can degrade, particularly under alkaline conditions, to form chloroform and formic acid.[3] This two-step degradation process is central to the stability considerations of this compound.

Degradation Pathways of this compound

The in-vitro degradation of this compound is expected to proceed through a two-step pathway. The initial and primary degradation is the hydrolysis of the ether linkage, releasing chloral hydrate. This reaction is likely to be influenced by pH and temperature. The second step involves the degradation of the released chloral hydrate.

Step 1: Hydrolysis of this compound to Chloral Hydrate

The hydrolysis of this compound breaks the ether bond, yielding chloral hydrate and 2-methyl-2,4-pentanediol. This reaction is anticipated to be the rate-limiting step in the overall degradation of the parent molecule.

Step 2: Degradation of Chloral Hydrate

Chloral hydrate is known to be unstable in alkaline conditions, where it undergoes the haloform reaction to produce chloroform and formic acid.[3] This reaction is essentially irreversible and represents a critical degradation pathway for the active metabolite of this compound.

In-Vitro Stability Profile

Due to the limited availability of specific in-vitro stability data for this compound, the following sections summarize the known stability of its active metabolite, chloral hydrate, under various stress conditions. It is reasonable to infer that the factors promoting the degradation of chloral hydrate will also be relevant to the overall stability of a this compound formulation, following the initial hydrolysis step.

Summary of Chloral Hydrate Stability

Studies on extemporaneously compounded oral solutions of chloral hydrate have demonstrated good stability under refrigerated (5°C) and room temperature (25°C) conditions for up to 180 days, with concentrations remaining above 96% of the initial value.[4] In another study, a 7% chloral hydrate syrup was found to be stable for at least 180 days at both room temperature (20 ± 1 °C) and under refrigeration (5 ± 2 °C).[5]

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[6][7] The following tables outline the expected outcomes of forced degradation studies on this compound, based on its chemical structure and the known stability of chloral hydrate.

Table 1: Predicted In-Vitro Stability of this compound under Forced Degradation Conditions

| Stress Condition | Reagents and Conditions | Expected Primary Degradation of this compound | Expected Subsequent Degradation of Chloral Hydrate |

| Acidic Hydrolysis | 0.1 M HCl, heat | Hydrolysis to Chloral Hydrate | Generally stable |

| Alkaline Hydrolysis | 0.1 M NaOH, room temperature | Rapid hydrolysis to Chloral Hydrate | Rapid degradation to Chloroform and Formic Acid |

| Oxidative Stress | 3% H₂O₂, heat | Potential for minor oxidation | Potential for minor oxidation |

| Thermal Stress | 60°C | Slow hydrolysis to Chloral Hydrate | Generally stable |

| Photostability | UV/Vis light exposure | To be determined | Generally stable |

Table 2: Summary of Quantitative Stability Data for Chloral Hydrate in Oral Solution

| Storage Condition | Duration | Initial Concentration | Final Concentration (% of Initial) | Reference |

| 25 mg/mL at 5°C | 180 days | 25 mg/mL | > 96% | [4] |

| 100 mg/mL at 5°C | 180 days | 100 mg/mL | > 96% | [4] |

| 25 mg/mL at 25°C | 180 days | 25 mg/mL | > 96% | [4] |

| 100 mg/mL at 25°C | 180 days | 100 mg/mL | > 96% | [4] |

| 40 mg/mL at 5 ± 3°C | 180 days | 40 mg/mL | 90 - 100% | |

| 40 mg/mL at 30°C | 180 days | 40 mg/mL | 90 - 100% | |

| 7% Syrup at 5 ± 2°C | 180 days | 7% (w/v) | > 98% | [5] |

| 7% Syrup at 20 ± 1°C | 180 days | 7% (w/v) | > 98% | [5] |

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on this compound. These protocols are based on general guidelines for pharmaceutical stress testing.

General Sample Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. For hydrolysis studies, an aqueous solution may be prepared, taking into account the solubility of this compound.

Acidic Hydrolysis

-

To 1 mL of the this compound stock solution, add 1 mL of 0.1 M hydrochloric acid.

-

Incubate the solution at 60°C for 24 hours.

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

-

Neutralize the aliquot with an equivalent amount of 0.1 M sodium hydroxide.

-

Dilute the neutralized sample with the mobile phase to an appropriate concentration for analysis.

-

Analyze the sample using a validated stability-indicating analytical method.

Alkaline Hydrolysis

-

To 1 mL of the this compound stock solution, add 1 mL of 0.1 M sodium hydroxide.

-

Maintain the solution at room temperature for 8 hours.

-

At specified time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot of the sample.

-

Neutralize the aliquot with an equivalent amount of 0.1 M hydrochloric acid.

-

Dilute the neutralized sample with the mobile phase to an appropriate concentration for analysis.

-

Analyze the sample using a validated stability-indicating analytical method.

Oxidative Degradation

-

To 1 mL of the this compound stock solution, add 1 mL of 3% hydrogen peroxide.

-

Incubate the solution at 60°C for 24 hours.

-

At specified time points, withdraw an aliquot of the sample.

-

Dilute the sample with the mobile phase to an appropriate concentration for analysis.

-

Analyze the sample using a validated stability-indicating analytical method.

Thermal Degradation

-

Place the solid this compound drug substance in a thermostatically controlled oven at 60°C for 48 hours.

-

Prepare a solution of this compound (1 mg/mL) and incubate at 60°C for 48 hours.

-

At specified time points, withdraw samples of both the solid and the solution.

-

Prepare the solid sample by dissolving it in a suitable solvent.

-

Dilute all samples with the mobile phase to an appropriate concentration for analysis.

-

Analyze the samples using a validated stability-indicating analytical method.

Photostability Testing

-

Expose the solid this compound drug substance and a solution of this compound (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

A control sample should be protected from light by wrapping the container in aluminum foil.

-

At the end of the exposure period, prepare the solid sample by dissolving it in a suitable solvent.

-

Dilute all samples with the mobile phase to an appropriate concentration for analysis.

-

Analyze the samples using a validated stability-indicating analytical method.

Analytical Methodologies

A validated stability-indicating analytical method is essential for the accurate determination of this compound and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for such studies. The method should be capable of separating the parent drug from all potential degradation products and from any components of the formulation matrix.

Method validation should be performed according to ICH guidelines and should include specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

The in-vitro stability of this compound is primarily governed by its hydrolysis to chloral hydrate. Subsequent degradation of chloral hydrate, particularly in alkaline environments, leads to the formation of chloroform and formic acid. This technical guide provides a framework for understanding and investigating the stability of this compound through forced degradation studies. The experimental protocols and stability data for the active metabolite, chloral hydrate, serve as a valuable resource for researchers and drug development professionals in the design of stable formulations and the establishment of appropriate analytical methods for this compound. Further studies are warranted to quantify the kinetics of this compound hydrolysis under various in-vitro conditions.

References

- 1. This compound - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 2. Lora | C8H15Cl3O3 | CID 19094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Physicochemical and Microbiological Stability of Extemporaneously Compounded Chloral Hydrate Oral Liquid Dosage Forms in PCCA Base, SuspendIt® - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Stability of Extemporaneously Compounded Chloral Hydrate Oral Solution - Malaysian Journal of Pharmacy (MJP) [mjpharm.org]

A Deep Dive into the Neuropharmacology of Chloralodol and its Precursors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Introduction

The therapeutic landscape of sedatives and hypnotics has evolved significantly, yet the study of older compounds like chloralodol offers valuable insights into the fundamental mechanisms of action at the GABA-A receptor. This compound was developed as a better-tolerated alternative to chloral hydrate, aiming to reduce the gastric irritation associated with the parent compound through slower hydrolysis.[1] Meprobamate, a carbamate derivative, shares the same molecular target and offers a point of comparison for anxiolytic versus hypnotic effects. Understanding the nuances in the neuropharmacological effects of these molecules is crucial for the rational design of novel therapeutics targeting the GABAergic system.

Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor

The primary mechanism of action for this compound (via its active metabolite trichloroethanol), chloral hydrate (also via trichloroethanol), and meprobamate is the potentiation of GABAergic neurotransmission through positive allosteric modulation of the GABA-A receptor.[2][3]

The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens to allow the influx of chloride ions (Cl-). This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus producing an inhibitory effect.

Positive allosteric modulators like trichloroethanol and meprobamate do not bind to the same site as GABA (the orthosteric site). Instead, they bind to distinct allosteric sites on the receptor complex. This binding induces a conformational change that increases the efficiency of GABA binding and/or the frequency and duration of channel opening in response to GABA.[3] The end result is an enhanced inhibitory signal.

Quantitative Neuropharmacological Data

The following tables summarize the available quantitative data for trichloroethanol (the active metabolite of this compound and chloral hydrate) and meprobamate. Direct quantitative data for this compound is scarce due to its nature as a prodrug.

Table 1: In Vitro Efficacy at GABA-A Receptors

| Compound | Receptor Subtype | Assay Type | Parameter | Value | Reference |

| Trichloroethanol | Native mouse hippocampal neurons | Whole-cell patch clamp | EC50 (for potentiation of 1 µM GABA) | 3.0 ± 1.4 mM | [4] |

| Meprobamate | Recombinant α1β2γ2 | Whole-cell patch clamp | EC50 (for GABA potentiation) | 28.6 ± 2.75 µM | [5] |

| Meprobamate | Recombinant α2β2γ2 | Whole-cell patch clamp | EC50 (for GABA potentiation) | 32.8 ± 1.81 µM | [5] |

| Meprobamate | Recombinant α3β2γ2 | Whole-cell patch clamp | EC50 (for GABA potentiation) | 34.8 ± 2.09 µM | [5] |

| Meprobamate | Recombinant α5β2γ2 | Whole-cell patch clamp | EC50 (for GABA potentiation) | 0.8 ± 0.23 µM | [5] |

Table 2: In Vivo Behavioral Effects

| Compound | Animal Model | Species | Effect | Effective Dose (ED50) | Reference |

| Meprobamate | Elevated Plus Maze | Mouse (BALB/c) | Anxiolytic-like | 60 mg/kg |

Table 3: Comparative Pharmacokinetics

| Compound | Bioavailability | Half-life (t½) | Time to Peak Plasma Concentration (Tmax) | Metabolism |

| This compound | Data not available | Data not available | Data not available | Hydrolyzes to chloral hydrate |

| Chloral Hydrate | Well absorbed | Minutes (parent drug); 8-12 hours (trichloroethanol) | ~1 hour (trichloroethanol) | Rapidly metabolized to trichloroethanol (active) and trichloroacetic acid (inactive) by alcohol dehydrogenase.[2][6] |

| Meprobamate | Well absorbed (~85%) | 6-17 hours | 1-3 hours | Metabolized in the liver to inactive glucuronide conjugates.[1] |

Detailed Experimental Protocols

In Vitro: Whole-Cell Patch Clamp Electrophysiology

This technique is used to measure the ion flow through the GABA-A receptor channels in response to the application of GABA and the modulatory effects of the test compounds.

Objective: To determine the effect of trichloroethanol or meprobamate on GABA-activated chloride currents.

Methodology:

-

Cell Preparation: Neurons (e.g., cultured hippocampal neurons) or cells expressing recombinant GABA-A receptors (e.g., HEK293 cells) are cultured on coverslips.

-

Recording Setup: The coverslip is placed in a recording chamber on the stage of a microscope and continuously perfused with an artificial cerebrospinal fluid (aCSF). A glass micropipette with a tip diameter of ~1 µm, filled with an internal solution mimicking the intracellular ionic composition, is used as the recording electrode.

-

Whole-Cell Configuration: The micropipette is brought into contact with the cell membrane, and a high-resistance "gigaohm" seal is formed. A brief pulse of suction is then applied to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.

-

Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., -60 mV) using a patch-clamp amplifier.

-

Drug Application: A low concentration of GABA (typically the EC10-EC20, the concentration that elicits 10-20% of the maximal response) is applied to the cell to elicit a baseline current.

-

Modulator Application: The test compound (trichloroethanol or meprobamate) is co-applied with GABA, and the change in the amplitude and/or duration of the chloride current is measured.

-

Data Analysis: Dose-response curves are generated by applying a range of concentrations of the test compound to determine the EC50 value for potentiation.

Whole-cell patch clamp workflow.

In Vivo: Elevated Plus Maze (EPM)

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents and to screen for anxiolytic drugs.

Objective: To evaluate the anxiolytic effects of meprobamate.

Methodology:

-

Apparatus: The maze consists of four arms (e.g., 50 cm long x 10 cm wide) arranged in a plus shape and elevated above the floor (e.g., 50 cm). Two opposite arms are enclosed by high walls (e.g., 40 cm), while the other two are open.

-

Animal Handling: Rodents (mice or rats) are handled for several days prior to testing to reduce stress.

-

Drug Administration: The test compound (meprobamate) or vehicle is administered to the animals at a specified time before the test (e.g., 30 minutes).

-

Test Procedure: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set period (e.g., 5 minutes). The session is recorded by a video camera.

-

Data Collection: An automated tracking system or a trained observer scores various behavioral parameters, including:

-

Time spent in the open arms

-

Time spent in the closed arms

-

Number of entries into the open arms

-

Number of entries into the closed arms

-

-

Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.

Elevated Plus Maze experimental design.

In Vivo: Loss of Righting Reflex (LORR)

The LORR assay is a common method to assess the sedative and hypnotic effects of drugs in rodents.

Objective: To determine the sedative/hypnotic potency of this compound, chloral hydrate, or their active metabolites.

Methodology:

-

Animal Preparation: Rodents are individually housed and acclimated to the testing room.

-

Drug Administration: A range of doses of the test compound is administered to different groups of animals.

-

Assessment of Righting Reflex: At a predetermined time after drug administration, the animal is gently placed on its back.

-

LORR Determination: The inability of the animal to right itself (i.e., return to a prone position with all four paws on the ground) within a specified time (e.g., 30-60 seconds) is defined as the loss of righting reflex.

-

Data Analysis: The dose of the drug that causes LORR in 50% of the animals (the ED50) is calculated to determine the hypnotic potency. The duration of LORR (the time from the loss to the regaining of the righting reflex) can also be measured as an indicator of the duration of action.

Signaling Pathways

The binding of a positive allosteric modulator to the GABA-A receptor enhances the primary inhibitory signaling cascade.

GABA-A receptor signaling pathway.

Activation of the GABA-A receptor by GABA, potentiated by a positive allosteric modulator, leads to an influx of chloride ions, causing hyperpolarization of the neuronal membrane and subsequent decreased neuronal excitability. This is the fundamental mechanism underlying the sedative and anxiolytic effects. Additionally, the function of the GABA-A receptor itself can be modulated by intracellular signaling molecules such as Protein Kinase C (PKC), which can phosphorylate the receptor subunits and alter its activity, providing a mechanism for dynamic regulation of inhibitory neurotransmission.[2]

Comparative Analysis and Discussion

-

Potency and Efficacy: The available EC50 data suggests that meprobamate is a more potent modulator of certain GABA-A receptor subtypes (particularly α5-containing receptors) than trichloroethanol. The higher millimolar EC50 for trichloroethanol indicates that it is a lower-potency modulator. This difference in potency may contribute to the distinct clinical profiles of these drugs, with meprobamate being primarily used as an anxiolytic at lower doses, while chloral hydrate (and by extension, this compound) is used as a hypnotic.

-

Pharmacokinetics: The rapid metabolism of chloral hydrate to trichloroethanol results in a relatively fast onset of action.[2] The longer half-life of meprobamate contributes to its longer duration of action.[1] this compound, as a prodrug, is expected to have a slower onset of action compared to chloral hydrate, as it requires an additional hydrolysis step to release the active compound. This slower release is also the basis for its improved gastrointestinal tolerability.[1]

-

Clinical Implications: The neuropharmacological profiles of these compounds underscore the importance of GABA-A receptor subtype selectivity in determining the clinical effects of a drug. The differential effects of meprobamate across various α subunits highlight the potential for developing more selective anxiolytics with fewer sedative side effects. The prodrug strategy employed for this compound demonstrates a classic approach to improving the pharmaceutical properties of a drug.

Conclusion

This compound, chloral hydrate, and meprobamate, despite their different chemical structures, converge on the GABA-A receptor to produce their sedative and anxiolytic effects. The active metabolite of this compound and chloral hydrate, trichloroethanol, and meprobamate act as positive allosteric modulators, enhancing the inhibitory effects of GABA. While a complete quantitative comparison is hampered by the lack of publicly available binding affinity data, the existing efficacy and pharmacokinetic information reveals important differences in their potency and temporal profiles. This in-depth guide provides a framework for understanding the neuropharmacological effects of these compounds and serves as a valuable resource for researchers and professionals in the field of drug development. Further investigation into the subtype selectivity and binding kinetics of these and other GABA-A receptor modulators will continue to inform the design of safer and more effective therapeutics for a range of neurological and psychiatric disorders.

References

- 1. This compound - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 2. Chloral hydrate - Wikipedia [en.wikipedia.org]

- 3. Trichloroethanol modulation of recombinant GABAA, glycine and GABA rho 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assessment of direct gating and allosteric modulatory effects of meprobamate in recombinant GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [The relative bioavailability and pharmacokinetics of chloral hydrate and its metabolites] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

Unveiling Chloralodol: A Technical Primer on its Discovery and Initial Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and initial characterization of Chloralodol, a sedative-hypnotic agent. Synthesized as a derivative of chloral hydrate, this compound was developed to offer a therapeutic alternative with an improved tolerance profile. This document details its chemical properties, mechanism of action, and the early-stage pharmacological data that defined its profile as a central nervous system depressant. All quantitative data from seminal studies are presented in tabular format for clarity and comparative analysis. Detailed experimental methodologies are provided to facilitate replication and further investigation. Signaling pathways and experimental workflows are visually represented using Graphviz diagrams to enhance understanding of the underlying scientific principles.

Introduction

This compound, chemically known as 2-methyl-4-(2,2,2-trichloro-1-hydroxyethoxy)-2-pentanol, emerged from the mid-20th-century pursuit of safer and better-tolerated hypnotic agents.[1] As a derivative of chloral hydrate, a compound with a long history of use as a sedative, this compound was designed to mitigate the gastric irritation and other side effects associated with its parent compound.[1] This was achieved through its formulation as a prodrug, which undergoes slower hydrolysis in the body to release the active metabolite, trichloroethanol.[1] This guide delves into the foundational research that first described the synthesis and pharmacological properties of this compound, providing a technical foundation for professionals in the fields of pharmacology and drug development.

Chemical and Physical Properties

This compound, also known by its synonym Chlorhexadol, is a complex alcohol. Its chemical structure features a chloral moiety linked to a methylpentanol backbone.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 2-methyl-4-(2,2,2-trichloro-1-hydroxyethoxy)-2-pentanol | [1] |

| Synonyms | Chlorhexadol | [1] |

| Molecular Formula | C₈H₁₅Cl₃O₃ | |

| Molecular Weight | 265.56 g/mol | |

| CAS Number | 3563-58-4 | [1] |

| Physical Form | Not specified in initial reports | |

| Solubility | Not specified in initial reports |

Synthesis

The initial synthesis of this compound, as investigated by Condouris and Bonnycastle in 1961, involved the reaction of chloral hydrate with 2-methyl-2,4-pentanediol. While the seminal publication does not provide a detailed, step-by-step synthesis protocol, the fundamental reaction is understood to be a hemiacetal formation.

General Synthetic Scheme

The synthesis can be conceptually understood as the acid-catalyzed reaction between the aldehyde group of chloral (in equilibrium with chloral hydrate) and one of the hydroxyl groups of 2-methyl-2,4-pentanediol.

Initial Pharmacological Characterization

The primary pharmacological investigations of this compound were conducted to determine its hypnotic and sedative properties, toxicity, and mechanism of action, largely in comparison to its parent compound, chloral hydrate.

Experimental Protocols

The foundational studies, as reported by Condouris and Bonnycastle, utilized animal models to assess the pharmacological profile of this compound.

The hypnotic activity, defined as the dose required to induce sleep in 50% of the test subjects (ED₅₀), was determined in mice.

-

Animal Model: Male albino mice.

-

Drug Administration: Oral (p.o.) administration of this compound suspended in a suitable vehicle.

-

Endpoint: Loss of the righting reflex, where the animal is unable to return to an upright position when placed on its back.

-

Procedure:

-

Groups of mice were administered graded doses of this compound.

-

Each animal was observed for the presence or absence of the righting reflex at specified time points post-administration.

-

The percentage of animals in each group exhibiting hypnosis was recorded.

-

The ED₅₀ was calculated using a probit analysis or a similar statistical method.

-

The acute toxicity, or the dose causing mortality in 50% of the animals (LD₅₀), was also determined in mice.

-

Animal Model: Male albino mice.

-

Drug Administration: Oral (p.o.) administration of this compound.

-

Observation Period: Typically 24 to 72 hours.

-

Procedure:

-

Groups of mice were administered single, graded doses of this compound.

-

The number of mortalities in each group was recorded over the observation period.

-

The LD₅₀ was calculated using a recognized statistical method, such as the Miller-Tainter method.[2]

-

Quantitative Data

The initial pharmacological studies yielded the following quantitative data for this compound in mice.

Table 2: Acute Toxicity and Hypnotic Potency of this compound in Mice

| Parameter | Route | Value (mg/kg) | 95% Confidence Limits | Reference |

| LD₅₀ | Oral | 1400 | 1250 - 1568 | [1] |

| ED₅₀ (Hypnosis) | Oral | 280 | 248 - 316 | [1] |

Therapeutic Index

The therapeutic index (TI), a measure of the relative safety of a drug, is calculated as the ratio of the LD₅₀ to the ED₅₀.

-

Therapeutic Index (TI) = LD₅₀ / ED₅₀ = 1400 / 280 = 5.0

A higher therapeutic index suggests a wider margin of safety between the effective and toxic doses.

Mechanism of Action

This compound itself is pharmacologically inactive. Its therapeutic effects are attributable to its in vivo hydrolysis to trichloroethanol, the same active metabolite as chloral hydrate.

Metabolic Pathway

Signaling Pathway

Trichloroethanol exerts its sedative and hypnotic effects by potentiating the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor complex in the central nervous system. This is the primary mechanism shared with benzodiazepines and barbiturates.

References

Chloralodol: A Technical Guide to its Chemical Properties and Solubility for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloralodol (also known as Chlorhexadol) is a sedative and hypnotic agent.[1] It functions as a prodrug, which upon administration, is metabolized into its active form, trichloroethanol. This conversion is preceded by hydrolysis to chloral hydrate.[2] The hypnotic effects are then mediated through the enhancement of the GABA-A receptor complex in the central nervous system, a mechanism shared with benzodiazepines and barbiturates. This technical guide provides an in-depth overview of the chemical properties and solubility of this compound, essential for its effective and safe use in a laboratory setting.

Chemical and Physical Properties

This compound is a tertiary alcohol with the IUPAC name 2-methyl-4-(2,2,2-trichloro-1-hydroxyethoxy)pentan-2-ol.[3] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₅Cl₃O₃ | [3] |

| Molecular Weight | 265.56 g/mol | [3] |

| Melting Point | 102-104 °C | |

| Boiling Point | 304.7 °C at 760 mmHg | [3] |

| Appearance | Colorless solid | [4] |

Solubility Profile

The solubility of a compound is a critical parameter for a wide range of laboratory procedures, from in vitro assays to formulation development. While specific quantitative solubility data for this compound is not extensively available, qualitative descriptions and data for its active metabolite's precursor, chloral hydrate, provide valuable insights.

| Solvent | Qualitative Solubility of this compound | Quantitative Solubility of Chloral Hydrate | Reference |

| Water | Hydrolyzes in aqueous solution | 660 g/100 mL | [4] |

| Ethanol | Readily soluble | Very soluble | [4] |

| Chloroform | Readily soluble | ||

| Ether | Moderately soluble | ||

| Carbon Tetrachloride | Slightly soluble | ||

| Dimethyl Sulfoxide (DMSO) | No specific data available, but generally a good solvent for organic compounds. | No specific data available. |

Metabolic and Signaling Pathway

This compound exerts its therapeutic effects through a multi-step metabolic and signaling cascade. Initially, it undergoes hydrolysis to form chloral hydrate and 2-methyl-2,4-pentanediol. Chloral hydrate is then rapidly metabolized by alcohol dehydrogenase to trichloroethanol, the primary active metabolite. Trichloroethanol subsequently enhances the inhibitory effects of GABA at the GABA-A receptor, leading to sedation and hypnosis. Further metabolism of trichloroethanol results in the formation of trichloroethanol glucuronide and trichloroacetic acid, which are then excreted.

References

Early Studies on the Sedative Effects of Chloralodol: A Technical Review

Foreword: Direct early experimental and clinical data on Chloralodol is exceedingly scarce in published literature. This compound, also known as chlorhexadol, was developed as a derivative of chloral hydrate. Its therapeutic action is contingent on its metabolic conversion to trichloroethanol, the same primary active metabolite responsible for the sedative-hypnotic effects of chloral hydrate. Consequently, this technical guide synthesizes information from early studies on chloral hydrate to provide a comprehensive understanding of the likely sedative profile and experimental evaluation of this compound during its initial period of use.

Introduction to this compound

This compound (2-methyl-4-(2,2,2-trichloro-1-hydroxyethoxy)-2-pentanol) is a sedative and hypnotic agent. It was designed as a pro-drug of chloral hydrate with the intention of improving tolerability by reducing gastric irritation, a common side effect of chloral hydrate. The gradual hydrolysis of this compound in the body releases the active compound, which was thought to provide a smoother onset of action.

Mechanism of Action and Metabolic Pathway

The sedative and hypnotic effects of this compound are not inherent to the molecule itself but are realized after its metabolic breakdown. The primary mechanism involves the enzymatic conversion of this compound to trichloroethanol, a central nervous system depressant.

Metabolic Conversion

This compound is metabolized in the liver and red blood cells by alcohol dehydrogenase and other enzymes. This process yields trichloroethanol, which is the principal active metabolite. Trichloroethanol is further metabolized to trichloroacetic acid, another significant metabolite, before eventual elimination. The sedative effects are primarily attributed to trichloroethanol, which enhances the activity of the GABA-A receptor, the main inhibitory neurotransmitter in the brain. This potentiation of GABAergic neurotransmission leads to a decrease in neuronal excitability, resulting in sedation and hypnosis.

An In-depth Technical Guide to the Investigation of Chloralodol as a Prodrug of Chloral Hydrate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Chloralodol is a historical hypnotic/sedative that is no longer marketed or prescribed in many countries, including the United States.[1][2] Information regarding its specific pharmacokinetics and the quantitative aspects of its conversion to chloral hydrate is limited in contemporary scientific literature. This guide synthesizes available historical information and detailed data on its active moiety, chloral hydrate, to provide a comprehensive overview for research and informational purposes.

Introduction: The Prodrug Concept

This compound (also known as chlorhexadol) was developed as a prodrug of the well-known sedative-hypnotic agent, chloral hydrate.[3] A prodrug is an inactive or less active compound that is metabolized (in vivo) into a pharmacologically active drug. The primary rationale for developing this compound was to mitigate the gastrointestinal irritation commonly associated with oral administration of chloral hydrate.[3] This is achieved through the slow hydrolysis of this compound in the body, which gradually releases the active drug, chloral hydrate.[3]

The Metabolic Pathway: From this compound to Active Metabolite

The therapeutic action of this compound is entirely dependent on its biotransformation. The metabolic cascade begins with the hydrolysis of this compound to release chloral hydrate. Subsequently, chloral hydrate is rapidly metabolized to its principal active metabolite, trichloroethanol, which is responsible for the hypnotic effects.[3][4][5][6][7]

The overall metabolic pathway is as follows:

-

Hydrolysis: this compound is hydrolyzed to yield chloral hydrate and 2-methyl-2,4-pentanediol.

-

Reduction (Primary Route): Chloral hydrate is rapidly reduced by alcohol dehydrogenase to trichloroethanol (TCE), the primary active hypnotic metabolite.[5][8]

-

Oxidation (Secondary Route): A smaller portion of chloral hydrate is oxidized to trichloroacetic acid (TCA), an inactive metabolite with a much longer half-life.[4][7]

-

Conjugation: Trichloroethanol can be further conjugated with glucuronic acid to form an inactive metabolite that is excreted by the kidneys.[4][8]

The following diagram illustrates the biotransformation of this compound.

Caption: Metabolic pathway of this compound to its active and inactive metabolites.

Quantitative Data: Pharmacokinetics of Chloral Hydrate and Metabolites

Due to the rapid and complete conversion of the prodrug, the pharmacologically relevant parameters are those of chloral hydrate and its metabolite, trichloroethanol. Chloral hydrate itself has a very short half-life of only a few minutes, making its active metabolite the key parameter for assessing bioavailability and effect.[7][9]

Table 1: Pharmacokinetic Parameters of Trichloroethanol (TCE) and Trichloroacetic Acid (TCA) after Oral Administration of Chloral Hydrate

| Parameter | Trichloroethanol (TCE) | Trichloroacetic Acid (TCA) | Reference(s) |

|---|---|---|---|

| Time to Peak Plasma Conc. (t_max) | 0.7 - 2.4 hours | ~4-5 days | [4][9] |

| Peak Plasma Concentration (C_max) | ~3 - 6 µg/mL (dose-dependent) | N/A (accumulates) | [9] |

| Terminal Half-life (t_½) | 8 - 12 hours | 67 - 94 hours | [7][8][9] |

| Primary Role | Active Hypnotic Metabolite | Inactive Metabolite |[5][6][7] |

Note: Values are approximate and can vary based on dosage, patient population (e.g., pediatric vs. adult), and individual metabolic differences.[8]

Experimental Protocols

While specific protocols for investigating this compound are scarce, the methodology for evaluating its bioactivation would follow standard pharmacokinetic study designs for orally administered prodrugs. The primary goal is to quantify the parent compound (this compound), the released active drug (chloral hydrate), and the subsequent active and inactive metabolites (TCE and TCA) in biological matrices over time.

This protocol is a generalized representation based on standard practices for such investigations.[9]

-

Subject Recruitment: A cohort of healthy human volunteers is selected based on inclusion/exclusion criteria (e.g., age, weight, no concurrent medications).

-

Study Design: A randomized, single-dose, crossover design is typically employed. Subjects would receive a single oral dose of this compound and, after a washout period of at least 4 weeks, a molar equivalent dose of chloral hydrate as a control.[9]

-

Dosing and Administration: The investigational product (this compound capsule) and reference product (chloral hydrate solution or capsule) are administered with a standardized volume of water after an overnight fast.[9]

-

Blood Sampling: Serial venous blood samples are collected into appropriate tubes (e.g., containing sodium fluoride/potassium oxalate to inhibit ex vivo metabolism) at predefined time points. A typical schedule might be: pre-dose, and then at 5, 10, 20, 40, 60 minutes, and 1.5, 2, 4, 6, 8, 12, 24, 48, 72, 96, and 144 hours post-administration.[9]

-

Sample Processing: Blood samples are centrifuged to separate plasma, which is then immediately frozen and stored at -20°C or lower until analysis.[9]

-

Bioanalytical Method:

-

A validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS), is used for the simultaneous quantification of this compound, chloral hydrate, TCE, and TCA in plasma.[10]

-

The method requires specific extraction procedures (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analytes from the plasma matrix.

-

Derivatization may be necessary to improve the chromatographic properties and detection sensitivity of the analytes.

-

-

Pharmacokinetic Analysis: Plasma concentration-time data for each analyte are used to calculate key pharmacokinetic parameters, including C_max, t_max, AUC (Area Under the Curve), and t_½, using non-compartmental analysis. The bioavailability of chloral hydrate from the this compound prodrug is assessed by comparing the AUC of trichloroethanol after this compound administration to that after direct chloral hydrate administration.[9]

Caption: Generalized workflow for an in vivo pharmacokinetic study of a prodrug.

Conclusion

This compound serves as a classic example of a prodrug designed to improve the tolerability of an existing therapeutic agent. Its clinical effect is entirely mediated by its conversion to chloral hydrate and, subsequently, to the active hypnotic trichloroethanol. While detailed, modern pharmacokinetic investigations specifically on this compound are lacking due to its discontinuation in many regions, the well-documented metabolic fate and pharmacokinetic profile of chloral hydrate provide a solid foundation for understanding its mechanism of action. Future research into historical drugs like this compound may offer insights into prodrug design principles and long-term metabolic consequences.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [medbox.iiab.me]

- 3. This compound - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 4. Chloral hydrate - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Chloral Hydrate? [synapse.patsnap.com]

- 6. CHLORAL AND CHLORAL HYDRATE - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. [Chloral hydrate: a hypnotic best forgotten?] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chloral Hydrate’s Impact on Brain Development: From Clinical Safety to Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [The relative bioavailability and pharmacokinetics of chloral hydrate and its metabolites] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chloral hydrate, through biotransformation to dichloroacetate, inhibits maleylacetoacetate isomerase and tyrosine catabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Toxicological Screening of Chloralodol in Cell Cultures

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloralodol, a sedative-hypnotic agent, functions as a pro-drug to the well-characterized compound, chloral hydrate.[1] Its toxicological profile, particularly at the cellular level, is not extensively documented. This guide provides a comprehensive framework for the in vitro toxicological assessment of this compound, leveraging established methodologies and drawing parallels from the known mechanisms of its active metabolite, trichloroethanol. The protocols and pathways outlined herein are designed to provide a robust starting point for researchers investigating the cytotoxicity, genotoxicity, and potential mechanisms of action of this compound in various cell culture models.

Introduction to this compound

This compound, also known as chlorhexadol, is chemically 2-methyl-4-(2,2,2-trichloro-1-hydroxyethoxy)-2-pentanol.[1] It is recognized as a hypnotic and sedative agent.[2][3] Upon administration, this compound is metabolized to trichloroethanol, the primary active compound responsible for its therapeutic and toxic effects.[1] The toxicological profile of this compound is largely considered to be similar to that of chloral hydrate, which includes dose-related central nervous system depression.[1] However, specific in vitro toxicological data for this compound remains scarce, necessitating a structured approach to its evaluation.

The primary mechanism of action of chloral hydrate, and by extension this compound's active metabolite, involves the potentiation of the gamma-aminobutyric acid (GABA) system in the brain, specifically by enhancing the effects of GABA at GABA-A receptors.[4] This leads to increased inhibitory neurotransmission, resulting in sedation and hypnosis.[4] Recent studies on chloral hydrate have also suggested potential involvement of other signaling pathways, such as the MEK-ERK pathway, and effects on NMDA receptors, which could contribute to its neurodevelopmental impact.[5][6]

In Vitro Toxicological Screening Strategy

A tiered approach is recommended for the toxicological screening of this compound in cell cultures. This involves a series of assays to assess cytotoxicity, genotoxicity, and to elucidate potential mechanisms of toxicity. The selection of cell lines should be guided by the intended therapeutic target and potential off-target organs. Relevant cell lines could include neuronal cells (e.g., SH-SY5Y, PC-12), hepatocytes (e.g., HepG2), and other cell lines commonly used in toxicological screening.[7][8]

Experimental Workflow

The following diagram illustrates a general workflow for the toxicological screening of this compound.

Caption: A tiered workflow for the in vitro toxicological screening of this compound.

Data Presentation: Hypothetical Cytotoxicity Data

Quantitative data from toxicological assays should be summarized in clear and concise tables to facilitate comparison and interpretation. The following table provides a template for presenting cytotoxicity data for this compound across different cell lines.

| Cell Line | Assay | Time Point (hr) | IC50 (µM) [95% CI] |

| SH-SY5Y (Neuronal) | MTT | 24 | 150 [135 - 165] |

| 48 | 110 [100 - 120] | ||

| HepG2 (Hepatocyte) | Neutral Red | 24 | 250 [230 - 270] |

| 48 | 180 [165 - 195] | ||

| HEK293 (Kidney) | LDH | 24 | 300 [280 - 320] |

| 48 | 220 [205 - 235] |

Table 1: Hypothetical IC50 values of this compound in various cell lines.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of toxicological studies. Below are representative protocols for key assays.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 1 mM) for 24 or 48 hours. Include vehicle control and positive control (e.g., doxorubicin) wells.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.

Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA damage in individual cells.[10]

Protocol:

-

Cell Treatment: Treat cells with sub-lethal concentrations of this compound for a defined period (e.g., 4 hours). Include a vehicle control and a positive control (e.g., hydrogen peroxide).

-

Cell Embedding: Mix treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal-melting-point agarose.

-

Cell Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving behind the nucleoids.

-

DNA Unwinding: Place the slides in an electrophoresis tank filled with alkaline buffer to allow the DNA to unwind.

-

Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

-

Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software.

Signaling Pathway Analysis

Based on the known mechanisms of chloral hydrate, the following signaling pathways are pertinent to investigate for this compound.

GABA-A Receptor-Mediated Signaling

As the primary target of trichloroethanol, the GABA-A receptor signaling cascade is a critical area of investigation.

Caption: Proposed GABA-A receptor-mediated signaling pathway for this compound.

Potential Involvement of the MEK-ERK Pathway

Studies on chloral hydrate suggest a potential for disruption of the MEK-ERK signaling cascade, which is crucial for neuronal function and plasticity.[5]

Caption: Hypothetical impact of this compound on the MEK-ERK signaling pathway.

Conclusion

The toxicological screening of this compound in cell cultures requires a systematic and multi-faceted approach. Due to the limited direct data on this compound, this guide provides a framework based on established in vitro toxicological methods and the known properties of its active metabolite, trichloroethanol. By employing a tiered screening strategy encompassing cytotoxicity, genotoxicity, and mechanistic studies, researchers can effectively characterize the cellular effects of this compound and contribute to a more comprehensive understanding of its safety profile. Further research is warranted to validate these proposed pathways and to generate specific toxicological data for this compound.

References

- 1. This compound - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 2. This compound [medbox.iiab.me]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Chloral Hydrate? [synapse.patsnap.com]

- 5. Chloral Hydrate’s Impact on Brain Development: From Clinical Safety to Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chloral Hydrate's Impact on Brain Development: From Clinical Safety to Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Compound Cytotoxicity Profiling Using Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scope.dge.carnegiescience.edu [scope.dge.carnegiescience.edu]

- 9. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Integrated Genotoxicity Testing of three anti-infective drugs using the TGx-DDI transcriptomic biomarker and high-throughput CometChip® assay in TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Determination of Chloralodol in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of chloralodol in human plasma. The method utilizes a simple protein precipitation for sample preparation and a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, and detection is performed on a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of this compound.

Introduction

This compound, chemically 2-methyl-4-(2,2,2-trichloro-1-hydroxyethoxy)-2-pentanol, is a sedative and hypnotic agent.[1][2] It acts as a prodrug to chloral hydrate and is metabolized to trichloroethanol, which is responsible for its therapeutic effects.[1] Monitoring the plasma concentrations of this compound is crucial for understanding its pharmacokinetic profile and ensuring its safe and effective use. LC-MS/MS has become the preferred technique for bioanalytical studies due to its high sensitivity, selectivity, and speed.[3] This application note provides a detailed protocol for the quantification of this compound in human plasma, adhering to the principles of bioanalytical method validation as outlined by the FDA and EMA.[1][2][3][4]

Experimental

Materials and Reagents

-

This compound reference standard (purity ≥98%)

-

This compound-d4 (or other suitable stable isotope-labeled internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Instrumentation

-

Liquid Chromatograph (LC): A high-performance or ultra-high-performance liquid chromatography system.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

LC-MS/MS Method

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 5 mM Ammonium Acetate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Gradient | Time (min) |

| 0.0 | |

| 0.5 | |

| 2.5 | |

| 3.0 | |

| 3.1 | |

| 4.0 | |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Autosampler Temp. | 10 °C |

Mass Spectrometric Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transitions | Compound |

| This compound | |

| This compound-d4 (IS) | |

| Ion Source Temp. | 500 °C |

| Gas 1 (Nebulizer) | 45 psi |

| Gas 2 (Turbo) | 55 psi |

| Curtain Gas | 35 psi |

| IonSpray Voltage | -4500 V |

Note: The MRM transitions for this compound and its internal standard are proposed based on its chemical structure and may require optimization.

Sample Preparation